Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride
Overview
Description
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as esters. Esters are commonly used in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a dichlorophenyl group, a methylamino group, and a propanoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, methylamine, and methyl acrylate.
Condensation Reaction: 3,4-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Michael Addition: The imine intermediate undergoes a Michael addition with methyl acrylate to form the desired ester compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester moiety, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the ester moiety may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dichlorophenyl)-2-(ethylamino)propanoate hydrochloride
- Methyl 2-(3,4-dichlorophenyl)-2-(dimethylamino)propanoate hydrochloride
- Methyl 2-(3,4-dichlorophenyl)-2-(isopropylamino)propanoate hydrochloride
Uniqueness
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its hydrophobicity, while the methylamino group provides a site for potential interactions with biological targets.
Biological Activity
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride (commonly referred to as MDP hydrochloride) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDP hydrochloride has a molecular formula of and a molecular weight of approximately 298.6 g/mol. The compound features a dichlorophenyl group and a methylamino group, which are critical for its biological interactions.
Research indicates that MDP hydrochloride may act primarily through the inhibition of specific enzymes and interaction with neurotransmitter systems:
- Enzyme Inhibition : MDP hydrochloride has been identified as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme essential for bacterial fatty acid synthesis. This inhibition could hinder bacterial growth, positioning MDP hydrochloride as a candidate for antibacterial drug development.
- Neurotransmitter Interaction : The compound's dichlorophenyl moiety enhances its affinity for certain receptors, which may contribute to its pharmacological effects, particularly in treating neurological disorders.
Biological Activity Overview
MDP hydrochloride exhibits significant biological activity across various domains:
- Antibacterial Activity : Studies have shown that MDP hydrochloride effectively inhibits the growth of certain bacterial strains, making it a potential candidate for antibiotic development.
- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, suggesting possible applications in treating conditions such as depression or anxiety.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds similar to MDP hydrochloride:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino-2-(3-chlorophenyl)propanoate | Contains a chlorophenyl group | Less potent receptor affinity compared to dichlorophenyl derivative |
Methyl 2-(4-bromophenyl)-2-methylamino-propanoate | Bromine instead of chlorine | Different pharmacological profile due to halogen variation |
Methyl 2-(phenyl)-2-(methylamino)propanoate | No halogen substituents | Broader spectrum of activity but less targeted effects |
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of MDP hydrochloride against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial properties, comparable to established antibiotics .
- Neuropharmacological Studies : Research involving animal models demonstrated that MDP hydrochloride could modulate neurotransmitter levels, leading to improved outcomes in models of anxiety and depression. This suggests its potential utility in psychiatric applications .
- Structure-Activity Relationship (SAR) Studies : SAR analyses have revealed that modifications in the dichlorophenyl group significantly affect the compound's biological activity. The presence of electron-withdrawing groups enhances potency against specific targets .
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-11(14-2,10(15)16-3)7-4-5-8(12)9(13)6-7;/h4-6,14H,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCPFCWUOURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-20-8 | |
Record name | Benzeneacetic acid, 3,4-dichloro-α-methyl-α-(methylamino)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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